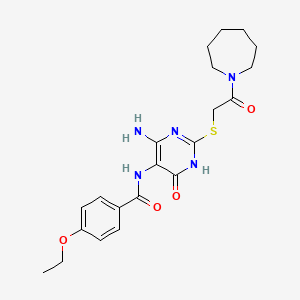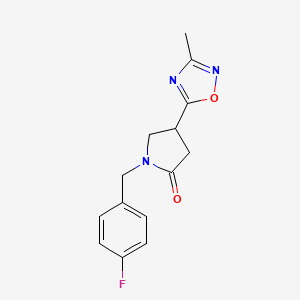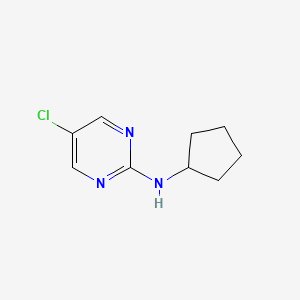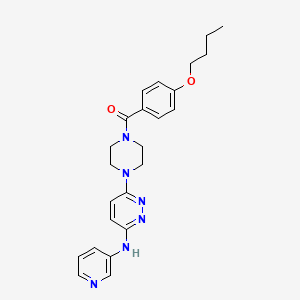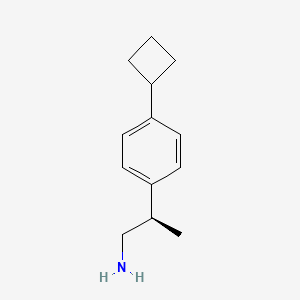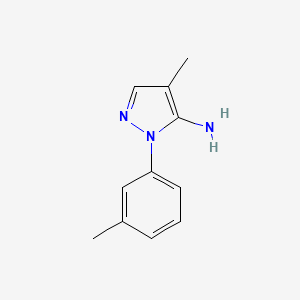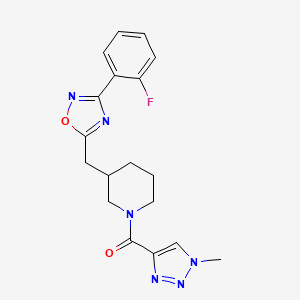
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with similar structural motifs, such as those involving fluorophenyl, oxadiazol, piperidinyl, and triazolyl groups, are frequently synthesized and structurally characterized to explore their potential biological activities. For instance, the synthesis of bioactive heterocycles, like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, involves evaluating antiproliferative activity and structural characterization using techniques like IR, 1H NMR, LC-MS, and X-ray diffraction studies. These compounds often crystallize in specific systems and their molecular structures can be stabilized by inter- and intra-molecular hydrogen bonds, which account for the molecule's stability (S. Benaka Prasad et al., 2018).
Catalysis and Theoretical Studies
Research on similar compounds includes the development of catalyst- and solvent-free synthesis methods, such as the microwave-assisted Fries rearrangement for creating 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. These studies are complemented by theoretical investigations, like density functional theory (DFT) calculations, to understand the underlying chemical processes and structural conformations (R. Moreno-Fuquen et al., 2019).
Antitumor and Antimicrobial Activities
Compounds with structural elements similar to the queried chemical are often evaluated for their antitumor and antimicrobial activities. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has shown distinct inhibition on the proliferation of cancer cell lines, highlighting the potential therapeutic applications of these molecules (Zhi-hua Tang & W. Fu, 2018).
Receptor Agonism and Potential Therapeutic Uses
The activation of specific receptors by compounds containing fluorophenyl and triazolyl groups, such as in the modulation of the 5-HT(1A) receptor, suggests potential uses in treating conditions like neuropathic pain and mood disorders. These findings are based on preclinical models and highlight the diverse biological impacts of these molecules (K. Deseure et al., 2002).
Propiedades
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-24-11-15(21-23-24)18(26)25-8-4-5-12(10-25)9-16-20-17(22-27-16)13-6-2-3-7-14(13)19/h2-3,6-7,11-12H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVIMHJOASDVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2994004.png)
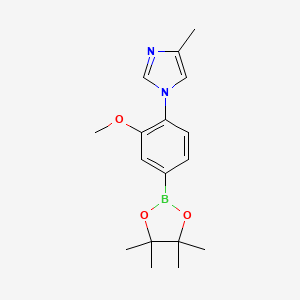
![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)
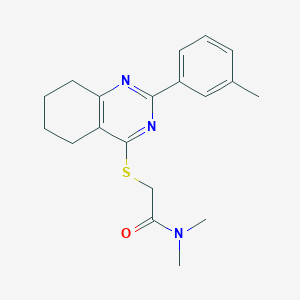
![Methyl 2-[(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B2994010.png)
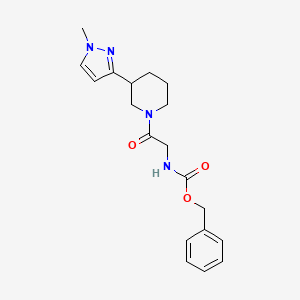
![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide](/img/structure/B2994014.png)

